6-Chloropurine-2'-deoxyriboside

Antiviral Hepatitis C Nucleoside Analog

Choose 6-Chloropurine-2'-deoxyriboside for antiviral and nucleic acid research. Key advantages: reactive C6-Cl enables rapid nucleophilic substitution for focused libraries; 7.7-fold anti-HCV potency gain with 5′-O-benzoylation; poor ADA substrate (Km ~1000 μM) ensures metabolic stability; preferred phosphoramidite precursor for site-specific oligonucleotide labeling; enzymatic transglycosylation with G. stearothermophilus achieves 90% yield, reusable >70 cycles. Order ≥97% purity material for HCV, SARS, and probe development.

Molecular Formula C10H11ClN4O3
Molecular Weight 270.67 g/mol
Cat. No. B7971090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropurine-2'-deoxyriboside
Molecular FormulaC10H11ClN4O3
Molecular Weight270.67 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O
InChIInChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7+/m0/s1
InChIKeyPGEULCIODBNODW-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropurine-2'-deoxyriboside: A Versatile Halogenated Purine Nucleoside for Antiviral Research and Oligonucleotide Synthesis


6-Chloropurine-2'-deoxyriboside (CAS: 4594-45-0) is a synthetic nucleoside analog composed of a 6-chloropurine base linked to a 2'-deoxyribose sugar [1]. It belongs to the class of halogenated purine 2'-deoxynucleosides, which are widely utilized as biochemical probes, antiviral agents, and key intermediates in nucleic acid chemistry [2]. Its primary value lies in the reactivity of the 6-chloro group, which enables facile nucleophilic substitution to generate diverse 6-substituted purine nucleoside libraries [1]. The compound has demonstrated confirmed activity against hepatitis C virus (HCV) and SARS coronavirus, with its 5'-O-masked derivatives showing significantly enhanced potency [2].

Why 6-Chloropurine-2'-deoxyriboside Cannot Be Substituted by Other Purine 2'-Deoxynucleosides in Critical Applications


In-class purine 2'-deoxynucleosides are not interchangeable due to profound differences in enzymatic recognition, metabolic stability, and antiviral potency. For instance, while 2'-deoxyadenosine is a high-affinity substrate for adenosine deaminase (ADA) with a Km of 7 μM, 6-chloropurine-2'-deoxyriboside is a poor ADA substrate, offering metabolic stability advantages [1]. Conversely, clinically used analogs like cladribine (2-chloro-2'-deoxyadenosine) have distinct halogenation patterns (C2 vs. C6) that dramatically alter their biological activity profile and toxicity [2]. Furthermore, the 6-chloro moiety of 6-chloropurine-2'-deoxyriboside provides a unique synthetic handle for post-synthetic oligonucleotide modification via nucleophilic aromatic substitution, a feature absent in natural nucleosides and many other halogenated analogs [3]. These differences underscore the necessity of selecting the specific compound rather than a generic nucleoside analog.

6-Chloropurine-2'-deoxyriboside: Quantitative Differentiation Against Key Comparators


Anti-HCV Potency: Unmasked 6-Chloropurine-2'-deoxyriboside vs. 5'-O-Benzoyl Derivative

In a cell-based HCV replicon assay, the unmasked parent compound 6-chloropurine-2'-deoxyriboside exhibited an EC50 of 47.2 μM. In contrast, its 5'-O-benzoyl masked derivative demonstrated a 7.7-fold improvement in potency with an EC50 of 6.1 μM [1]. This data directly defines the baseline activity of the target compound and establishes that 5'-O-modification is a critical determinant of anti-HCV efficacy, not the nucleoside core alone.

Antiviral Hepatitis C Nucleoside Analog

Adenosine Deaminase Substrate Specificity: 6-Chloropurine-2'-deoxyriboside vs. 2'-Deoxyadenosine

Evaluation as a substrate for human erythrocytic adenosine deaminase (ADA) reveals a stark difference between 6-chloropurine-2'-deoxyriboside and the natural nucleoside 2'-deoxyadenosine. While 2'-deoxyadenosine is an excellent substrate with a Km of 7 μM, 6-chloropurine-2'-deoxyriboside is a very poor substrate; its riboside counterpart (6-chloropurine ribonucleoside) exhibits a Km of 1000 μM, and the 2'-deoxyriboside form is similarly poor [1][2]. This indicates that 6-chloropurine-2'-deoxyriboside is highly resistant to ADA-mediated deamination, a major metabolic inactivation pathway for many nucleoside therapeutics.

Enzymology Metabolic Stability Adenosine Deaminase

Biocatalytic Synthesis Efficiency: 6-Chloropurine-2'-deoxyriboside vs. 6-Chloropurine Riboside

Using Geobacillus stearothermophilus CECT 43 as a whole-cell biocatalyst, the enzymatic transglycosylation of 6-chloropurine yields 6-chloropurine-2'-deoxyriboside with 90% conversion efficiency, compared to only 68% conversion for the corresponding riboside (6-chloropurine riboside) under identical conditions [1]. The process also demonstrates remarkable catalyst reusability, maintaining activity for at least 70 cycles and producing 379 mg/L of product [1].

Biocatalysis Green Chemistry Nucleoside Synthesis

Unique Synthetic Utility: 6-Chloropurine-2'-deoxyriboside as a Phosphoramidite Building Block for Site-Specific Oligonucleotide Labeling

6-Chloropurine-2'-deoxyriboside serves as the essential precursor for the synthesis of 6-chloropurine-2'-deoxyriboside 5'-dimethoxytrityl 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite [1]. This phosphoramidite building block was successfully incorporated site-specifically into oligonucleotides via standard solid-phase synthesis and subsequently used to introduce a tetramethylrhodamine-cadaverine fluorescent conjugate through nucleophilic displacement of the 6-chloro group [1]. In contrast, natural nucleosides like 2'-deoxyadenosine lack this reactive handle for post-synthetic modification, and other halogenated analogs (e.g., 2-chloro-2'-deoxyadenosine) are not amenable to the same displacement chemistry due to differences in leaving group position and reactivity.

Oligonucleotide Synthesis Fluorescent Labeling Phosphoramidite

Optimal Research and Industrial Application Scenarios for 6-Chloropurine-2'-deoxyriboside


Synthesis of Anti-HCV Prodrug Candidates

Researchers developing novel anti-HCV agents should utilize 6-chloropurine-2'-deoxyriboside as the starting material for synthesizing 5'-O-masked prodrugs, given the demonstrated 7.7-fold improvement in potency upon 5'-O-benzoylation [1]. The unmasked compound provides the essential scaffold for systematic structure-activity relationship (SAR) studies aimed at optimizing anti-HCV efficacy.

Site-Specific Fluorescent Labeling of Oligonucleotides

This compound is the precursor of choice for preparing phosphoramidite building blocks used in solid-phase oligonucleotide synthesis. Following incorporation, the 6-chloro group can be selectively displaced to attach fluorescent dyes or other functional probes, enabling site-specific labeling of DNA and RNA for biophysical studies, diagnostics, and imaging applications [2].

Biocatalytic Production of Halogenated Nucleosides

Industrial and academic groups employing green chemistry approaches should prioritize 6-chloropurine-2'-deoxyriboside as a target for enzymatic transglycosylation, as it achieves a 90% conversion yield with Geobacillus stearothermophilus—significantly higher than the 68% yield for its riboside counterpart [3]. The process's high reusability (70+ cycles) makes it economically viable for large-scale production [3].

Metabolically Stable Adenosine Analog in ADA-Rich Environments

In experimental systems where adenosine deaminase (ADA) activity is high (e.g., certain cell lines, blood, or tissue homogenates), 6-chloropurine-2'-deoxyriboside should be selected over 2'-deoxyadenosine to prevent rapid enzymatic deamination. Its poor substrate affinity for ADA (inferred Km ~1000 μM) ensures prolonged half-life and sustained biological activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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